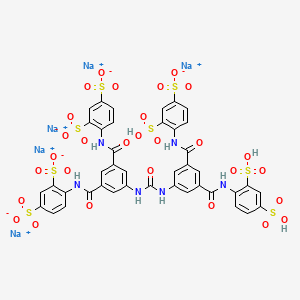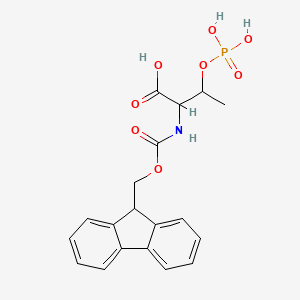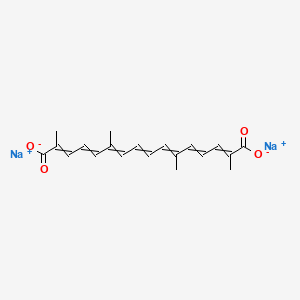
Transcrocetinate sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Transcrocetinate sodium salt, also known as trans sodium crocetinate, is a synthetic carotenoid compound. It is derived from crocetin, a naturally occurring carotenoid found in saffron and gardenia. This compound is known for its ability to increase the diffusivity of oxygen in aqueous solutions, including plasma .
准备方法
Synthetic Routes and Reaction Conditions: Transcrocetinate sodium salt is synthesized by reacting crocetin with sodium hydroxide. The reaction involves the conversion of crocetin into its sodium salt form, transcrocetinate sodium . The process typically involves dissolving crocetin in a suitable solvent and then adding sodium hydroxide to form the sodium salt. The reaction conditions include maintaining a specific temperature and pH to ensure the complete conversion of crocetin to transcrocetinate sodium .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process includes the extraction of crocetin from natural sources like saffron, followed by its conversion to the sodium salt using sodium hydroxide. The final product is then purified, sterilized, and freeze-dried to obtain this compound in its pure form .
化学反应分析
Types of Reactions: Transcrocetinate sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of conjugated double bonds and functional groups in the compound .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may result in the formation of epoxides or hydroxylated derivatives, while reduction reactions may yield reduced forms of the compound .
科学研究应用
Transcrocetinate sodium salt has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying carotenoid reactions and properties . In biology, it is investigated for its potential to enhance oxygen diffusion in tissues, making it useful in treating conditions like hypoxia and ischemia . In medicine, this compound is being explored for its potential to improve oxygenation in patients with conditions such as peripheral artery disease, myocardial infarction, and stroke . Additionally, it is being studied as a radiosensitizer to increase the susceptibility of hypoxic cancer cells to radiation therapy .
作用机制
The primary mechanism of action of transcrocetinate sodium salt involves increasing the diffusivity of oxygen in blood plasma. This is achieved by altering the hydrogen bonding between water molecules in the plasma, thereby enhancing the movement of oxygen from red blood cells to hypoxic tissues . This mechanism makes this compound effective in improving oxygenation in conditions where oxygen delivery to tissues is compromised .
相似化合物的比较
Similar Compounds: Similar compounds to transcrocetinate sodium salt include other carotenoid derivatives such as crocetin, crocin, and astaxanthin . These compounds share structural similarities and possess similar biological activities, such as antioxidant properties and the ability to modulate oxygen diffusion .
Uniqueness: What sets this compound apart from other similar compounds is its specific ability to enhance oxygen diffusion in plasma. This unique property makes it particularly valuable in medical applications where improving tissue oxygenation is critical . Additionally, its synthetic nature allows for controlled production and modification to optimize its therapeutic potential .
属性
IUPAC Name |
disodium;2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4.2Na/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24;;/h5-14H,1-4H3,(H,21,22)(H,23,24);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDMBHQVNHQDDD-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)[O-])C=CC=C(C)C(=O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Na2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
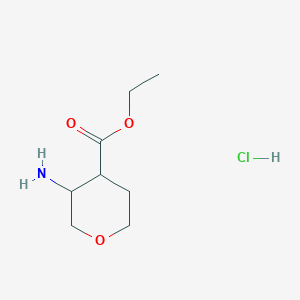
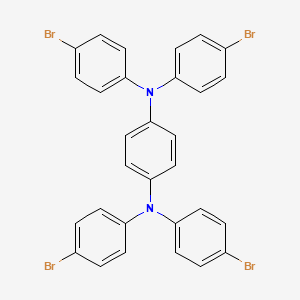
![(R)-2-Amino-7-[4-fluoro-2-(6-methoxypyridin-2-yl)phenyl]-4-methyl-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B15156985.png)
![2-[(4-Chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B15156986.png)
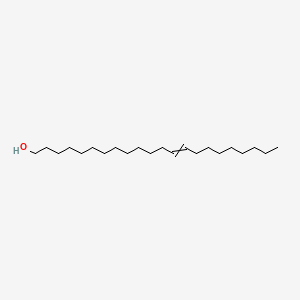
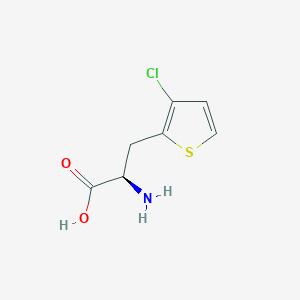
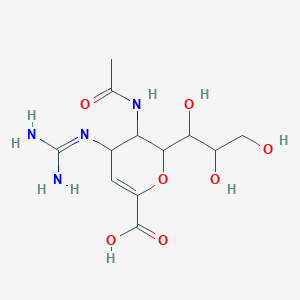
![N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}benzenesulfonamide](/img/structure/B15157010.png)
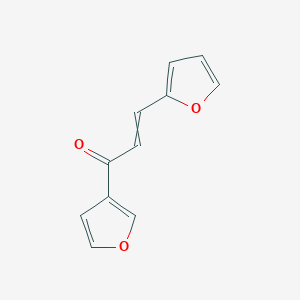
![1H-pyrazolo[3,4-b]pyridine-6-carbonitrile](/img/structure/B15157020.png)
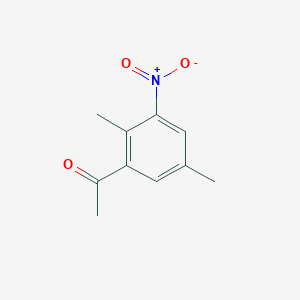
![2-(Methylamino)-3-[(triphenylmethyl)sulfanyl]propanoic acid](/img/structure/B15157028.png)
